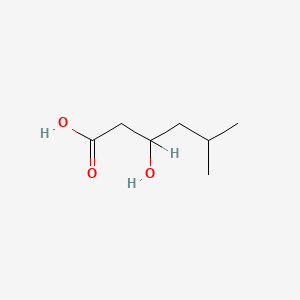

3-Hydroxy-5-methylhexanoic acid

説明

3-Hydroxy-5-methylhexanoic acid, also known as HMB (beta-hydroxy beta-methylbutyrate), is a naturally occurring substance that is produced in the human body during the metabolism of the essential amino acid, leucine. HMB has been studied for its potential benefits in muscle growth, exercise performance, and overall health.

科学的研究の応用

Monitoring Systems in Biochemistry

- pH and Electrical Conductivity Monitoring : Hirano, Isomura, and Futagawa (2018) developed a system for monitoring the pH characteristics and electrical conductivity of compounds like 3-Hydroxy-5-methylhexanoic acid. This system, equipped with a multimodal sensor, can measure these properties on the skin, which is useful for estimating underarm odor (Hirano, Isomura & Futagawa, 2018).

Chemistry and Synthesis

- Enzymatic Production and Synthesis : Zheng et al. (2012) showcased the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester, which is a valuable synthetic intermediate for pharmaceutical compounds (Zheng et al., 2012).

- Synthetic Methodologies : Solladié-Cavallo and Khiar (1990) reported on the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, highlighting its role in organic chemistry and synthesis (Solladié-Cavallo & Khiar, 1990).

Medical Research

- Renin Inhibitors : Johnson (1982) explored the substitution of leucyl residues with 3-amino-2-hydroxy-5-methylhexanoic acid in renin inhibitors, which has implications for medical research and pharmaceutical applications (Johnson, 1982).

- Enantioselective Synthesis for Pharmaceuticals : Burk et al. (2003) achieved a concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, which is significant for pharmaceutical applications, especially in drug synthesis (Burk et al., 2003).

Environmental Analysis

- Gas Chromatography and Mass Spectrometry : Dallo et al. (2016) developed a method using direct immersion solid-phase microextraction with gas chromatography and mass spectrometry for determining biomarkers in environmental samples, including this compound (Dallo et al., 2016).

Biotechnology and Engineering

- Biochemical Pathway Engineering : Martin et al. (2013) designed a novel pathway for producing various chiral 3-hydroxyacids, including derivatives of this compound, highlighting the role of biotechnological innovation in creating new biochemical pathways (Martin et al., 2013).

- Biosynthesis in Microorganisms : Yu et al. (2020) reported on the engineered biosynthesis of functional Polyhydroxyalkanoates in Halomonas bluephagenesis, involving compounds like this compound. This has implications for the production of bioplastics and other materials (Yu et al., 2020).

作用機序

Target of Action

It has been suggested that it may interact with certain enzymes involved in collagen degradation .

Mode of Action

The exact mode of action of 3-Hydroxy-5-methylhexanoic acid is not well-understood. It is hypothesized that it may interact with its targets, leading to changes in their function. More research is needed to fully elucidate these interactions .

Biochemical Pathways

This compound may be involved in the biotransformation of odourless natural secretions into volatile odorous molecules, particularly in the underarm region . .

Result of Action

It has been suggested that it may play a role in the generation of body odour .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where it is present could potentially affect its action .

生化学分析

Biochemical Properties

3-Hydroxy-5-methylhexanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This interaction is crucial for the β-oxidation pathway of fatty acids, where this compound serves as an intermediate. Additionally, it interacts with coenzyme A (CoA) to form 3-hydroxy-5-methylhexanoyl-CoA, which is further processed in metabolic pathways .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation, lipid transport, and energy homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to 3-hydroxyacyl-CoA dehydrogenase, facilitating the oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This binding interaction is essential for the continuation of the β-oxidation pathway. Additionally, this compound can act as an allosteric modulator of certain enzymes, influencing their activity and, consequently, metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to this compound has been observed to affect cellular metabolism and gene expression, leading to alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance fatty acid oxidation and improve metabolic efficiency. At high doses, it can lead to toxic effects, including mitochondrial dysfunction and oxidative stress. Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation pathway of fatty acids. It is converted to 3-hydroxy-5-methylhexanoyl-CoA by the action of coenzyme A, and subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase. This compound also participates in the synthesis of ketone bodies, which are important energy sources during periods of fasting or low carbohydrate intake .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by fatty acid transport proteins (FATPs) and binds to intracellular fatty acid-binding proteins (FABPs) for distribution within the cell. The localization and accumulation of this compound are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, where it participates in the β-oxidation pathway. It is also found in the cytoplasm and endoplasmic reticulum, where it can influence lipid metabolism and signaling pathways. The subcellular localization of this compound is directed by specific targeting signals and post-translational modifications that ensure its proper distribution and function within the cell .

特性

IUPAC Name |

3-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAWECGFPWPHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865992 | |

| Record name | 3-Hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyisoheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

40309-49-7 | |

| Record name | 3-Hydroxy-5-methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40309-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyisoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040309497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxyisoheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

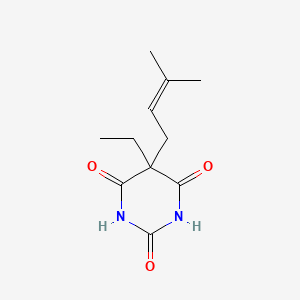

Feasible Synthetic Routes

Q & A

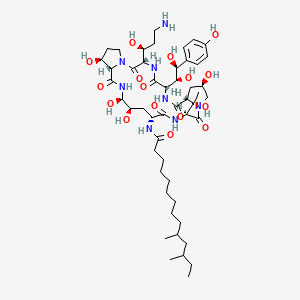

Q1: What is the significance of 3-hydroxy-5-methylhexanoic acid in the structure of the investigated cyanobacterial peptides?

A1: this compound is a crucial structural component of lyngbyabellin D, a cyclic depsipeptide isolated from the cyanobacterium Lyngbya sp. []. This unusual amino acid contributes to the overall three-dimensional structure of lyngbyabellin D, which in turn influences its biological activity.

Q2: How was the configuration of this compound within lyngbyabellin D determined?

A2: Researchers employed a combination of techniques to elucidate the absolute and relative configuration of the this compound unit within lyngbyabellin D []. This involved:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1211537.png)